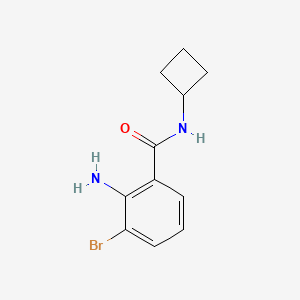
2-amino-3-bromo-N-cyclobutylbenzamide
Cat. No. B8380746
M. Wt: 269.14 g/mol
InChI Key: IMBMMMNAQWFGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09394297B2
Procedure details


Propylphosphonic anhydride solution (T3P; Alfa Aesar, Ward Hill, Mass.; ≧50 wt % in EtOAc; 6.06 mL, 10.18 mmol) was added (dropwise, over 1 min) to a suspension of 2-amino-3-bromobenzoic acid (Aldrich; 2.00 g, 9.26 mmol) and cyclobutylamine (Aldrich; 2.37 mL, 27.8 mmol) in EtOAc (20 mL) at 0° C. The resulting solution was warmed to 23° C. and stirred for 1.5 h Additional propylphosphonic anhydride solution (≧50 wt % in EtOAc; 1.21 mL, 2.04 mmol) and cyclobutylamine (0.790 mL, 9.27 mmol) were sequentially added, and the resulting mixture was stirred at 23° C. for 3 h. The reaction mixture was then partitioned between EtOAc (100 mL) and saturated aqueous NaHCO3 (100 mL). The organic layer was separated, sequentially washed with saturated aqueous NaHCO3 (2×50 mL), and brine (50 mL), dried over Na2SO4, filtered, and concentrated in vacuo to give 2-amino-3-bromo-N-cyclobutylbenzamide (2.127 g, 7.90 mmol, 85% yield) as a light-yellow solid: 1H NMR (400 MHz, CDCl3) δ ppm 7.50 (1H, dd, J=7.8, 1.2 Hz), 7.27 (1H, d, J=7.8 Hz), 6.52 (1H, t, J=7.8 Hz), 6.12 (2H, br. s.), 5.81-6.06 (1H, m), 4.53 (1H, sxt, J=8.0 Hz), 2.35-2.53 (2H, m), 1.90-1.98 (2H, m), 1.74-1.82 (2H, m). m/z (ESI, +ve) 268.9/271.0 (M+H)+.
Name
Propylphosphonic anhydride
Quantity
6.06 mL
Type
reactant
Reaction Step One




Name
propylphosphonic anhydride
Quantity
1.21 mL
Type
reactant
Reaction Step Three


Yield
85%
Identifiers


|
REACTION_CXSMILES
|
CCCP(=O)=O.[NH2:7][C:8]1[C:16]([Br:17])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=O.[CH:18]1([NH2:22])[CH2:21][CH2:20][CH2:19]1>CCOC(C)=O>[NH2:7][C:8]1[C:16]([Br:17])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([NH:22][CH:18]1[CH2:21][CH2:20][CH2:19]1)=[O:12]
|
Inputs


Step One
|
Name
|
Propylphosphonic anhydride
|
|
Quantity
|
6.06 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCP(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1Br
|
|
Name
|
|
|
Quantity
|
2.37 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC1)N
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Three
|
Name
|
propylphosphonic anhydride
|
|
Quantity
|
1.21 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCP(=O)=O
|
|
Name
|
|
|
Quantity
|
0.79 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC1)N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
23 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred at 23° C. for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were sequentially added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then partitioned between EtOAc (100 mL) and saturated aqueous NaHCO3 (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
sequentially washed with saturated aqueous NaHCO3 (2×50 mL), and brine (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)NC2CCC2)C=CC=C1Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 7.9 mmol | |
| AMOUNT: MASS | 2.127 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
